molecular formula C13H17BrN4O4S3 B4721598 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B4721598
M. Wt: 469.4 g/mol
InChI Key: QNIAEEMXBZHBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is complex and involves multiple pathways. In cancer cells, the compound has been shown to inhibit the activity of AKT and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. In inflammation, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines. In neurological disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, the compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments include its potential therapeutic applications in various diseases, its well-studied mechanism of action, and its efficacy and safety in vitro and in vivo. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the research of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One direction is to study the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, future research could focus on identifying the optimal dosage and administration route for the compound in different diseases. Finally, further research could investigate the potential drug-drug interactions of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine with other drugs.
Conclusion:
In conclusion, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has potential therapeutic applications in various diseases. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are limitations to using the compound in lab experiments, its potential therapeutic applications and well-studied mechanism of action make it a promising area of research. Future research could focus on identifying the optimal dosage and administration route for the compound in different diseases and developing more efficient and cost-effective synthesis methods.

Scientific Research Applications

1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been studied extensively in vitro and in vivo, and its efficacy and safety have been evaluated. In cancer research, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O4S3/c1-2-16-10-11(9-15-16)24(19,20)17-5-7-18(8-6-17)25(21,22)13-4-3-12(14)23-13/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIAEEMXBZHBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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